Rilmazafone hydrochloride is a synthetic compound classified as a benzodiazepine derivative. More specifically, it belongs to a novel class of ring-opened derivatives of 1,4-benzodiazepines known as peptidoaminobenzophenones []. It acts as a prodrug, meaning it is metabolized in the body into active metabolites that exert the desired pharmacological effects []. Rilmazafone hydrochloride has been primarily investigated for its potential as a sleep inducer, particularly in the context of insomnia [, ].
Rilmazafone hydrochloride is a synthetic compound developed in Japan, classified as a prodrug that is metabolized into active benzodiazepine metabolites, primarily rilmazolam. This compound has been investigated for its potential use as a sleep inducer, particularly in the treatment of insomnia. Rilmazafone is recognized for its unique structure, which differentiates it from traditional benzodiazepines, as it does not possess a fused benzene-diazepine ring. Instead, it belongs to a novel class of compounds known as peptidoaminobenzophenones .
Rilmazafone hydrochloride was first approved for medical use in Japan on March 31, 1989. It is marketed under the trade name Rhythmy and is primarily used for sleep initiation and maintenance disorders . The compound's molecular formula is , with a molar mass of approximately 475.33 g/mol . As a prodrug, rilmazafone itself does not exhibit psychoactive effects until it is metabolized into its active forms within the body.
The synthesis of rilmazafone hydrochloride involves several chemical reactions that lead to its final structure. Although specific synthesis methods are not detailed in the available literature, it is known that rilmazafone is derived from modifications of traditional benzodiazepine structures. The synthesis likely includes steps such as:
Further research into chemical journals may provide more specific details regarding the synthesis pathway and parameters used in laboratory settings .
The molecular structure of rilmazafone hydrochloride can be described as follows:
The absence of a benzene ring fused with a diazepine distinguishes rilmazafone from classical benzodiazepines, which typically exhibit such structural characteristics .
Rilmazafone undergoes several metabolic reactions once administered:
These metabolic pathways were elucidated through studies in cynomolgus monkeys, which identified ten urinary metabolites resulting from these reactions .
The pharmacological profile suggests that rilmazafone's efficacy as a sleep aid stems from its metabolites rather than from the parent compound itself .
Rilmazafone hydrochloride has several scientific and therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3